(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol
Overview
Description
“(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” is a chemical compound with the linear formula C18H15F3N2OS . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15F3N2OS/c1-23-17(25-14-9-5-8-13(10-14)18(19,20)21)15(11-24)16(22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol” are not available, similar compounds have been studied. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields .
Scientific Research Applications
Ultrasonics in Synthesis
A study demonstrated the use of ultrasonics in synthesizing a series of dihydropyrazole derivatives with 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol structure. The methodology offered advantages like simple work-up, shorter reaction times, and good yields, marking a significant improvement over traditional synthesis methods (Trilleras et al., 2013).
Structural Studies
Isomorphous structures involving methyl- and chloro-substituted small heterocyclic analogues, including 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol derivatives, were studied. These structures exhibited extensive disorder, a factor that can complicate automatic isomorphism detection during data mining in structural databases (Swamy et al., 2013).
X-ray Crystallography
The crystal structure of certain derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol has been analyzed through X-ray crystallography. This included the identification of novel disulfide with a "U" conformation, shedding light on the intricate structural details of these compounds (Liu et al., 2005).
Antimicrobial Applications
Certain derivatives synthesized from 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have demonstrated significant antimicrobial activity. For example, compounds containing a methoxy group exhibited high antimicrobial activity, indicating the potential use of these compounds in medical applications (Kumar et al., 2012).
Biological Activities
Derivatives of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanol have also been found to exhibit favorable herbicidal and insecticidal activities. This highlights the versatility of these compounds in various biological applications, not limited to the medical field (Wang et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for this compound are not available, the development of fluorinated organic chemicals is becoming an increasingly important research topic . Fluorinated fused-ring pyrazoles may possess medicinally useful properties , and it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
properties
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFNWGFKSVNBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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